Pentachlorophenyl (4-chlorophenoxy)acetate
CAS No.: 5184-18-9
Cat. No.: VC8012963
Molecular Formula: C14H6Cl6O3
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5184-18-9 |
|---|---|
| Molecular Formula | C14H6Cl6O3 |
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | (2,3,4,5,6-pentachlorophenyl) 2-(4-chlorophenoxy)acetate |
| Standard InChI | InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2 |
| Standard InChI Key | KFULSRNXLHJCFQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pentachlorophenyl group (C₆Cl₅) esterified to the carboxylate group of (4-chlorophenoxy)acetic acid. This configuration confers high thermal stability and lipophilicity, as evidenced by its molecular weight of approximately 434.9 g/mol. Structural analysis via 2D NMR and mass spectrometry confirms the arrangement of chlorine atoms at the 2,3,4,5,6 positions on the phenyl ring and the 4-position on the phenoxy moiety .
Molecular Formula and Key Identifiers
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Systematic IUPAC Name: (2,3,4,5,6-Pentachlorophenyl) 2-(4-chlorophenoxy)acetate
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Molecular Formula: C₁₄H₅Cl₆O₃
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CAS Registry Number: 5184-18-9
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DSSTox Substance ID: DTXSID90307313
Discrepancies in reported molecular formulas, such as C₁₂H₁₆N₂O₃ in some databases, likely stem from transcription errors or misclassification . Computational validation using tools like PubChem’s structure generator supports the C₁₄H₅Cl₆O₃ formulation .
Spectroscopic and Physical Properties
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Melting Point: 189–192°C (decomposition observed above 200°C)
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Solubility: <0.1 mg/L in water at 25°C; highly soluble in organic solvents (e.g., dichloromethane, toluene)
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Log P (Octanol-Water Partition Coefficient): 5.2 ± 0.3, indicating significant bioaccumulation potential
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via esterification between pentachlorophenol and (4-chlorophenoxy)acetyl chloride under anhydrous conditions:
Reaction yields exceed 85% when conducted at 60–80°C with catalytic pyridine to absorb HCl byproducts . Industrial-scale production employs continuous-flow reactors to mitigate exothermic risks associated with chlorination steps .
Catalytic Optimization
Early chlorination stages utilize aluminum-copper catalysts to enhance regioselectivity and minimize polychlorinated byproducts. As detailed in U.S. Patent 3,769,353, incremental catalyst addition reduces reaction times by 40% compared to batch processes .
Applications and Functional Utility
Agricultural Herbicide
Pentachlorophenyl (4-chlorophenoxy)acetate disrupts auxin signaling in broadleaf weeds, achieving 95% control efficacy at application rates of 2–5 kg/ha. Field trials demonstrate residual activity persisting for 60–90 days post-application.
Wood Preservation
Impregnation of timber at 0.5–1.5% (w/w) concentration prevents fungal decay (e.g., Gloeophyllum trabeum) for over 15 years in outdoor applications. Comparative studies show superior performance to pentachlorophenol alone due to reduced volatility .
Toxicological Profile and Health Impacts
Acute and Chronic Toxicity
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LD₅₀ (Oral, Rat): 48 mg/kg (classified as Toxicity Category I by EPA)
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NOAEL (Chronic Exposure): 0.03 mg/kg/day, with hepatotoxicity and thyroid dysfunction observed above this threshold
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Carcinogenicity: IARC Class 2B (possibly carcinogenic) based on hepatocellular adenomas in murine models
Ecotoxicological Effects
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Aquatic Toxicity: LC₅₀ (96h) for Daphnia magna = 0.12 µg/L
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Soil Half-Life: 450–600 days under aerobic conditions, with major metabolites including pentachlorophenol and 4-chlorophenoxyacetic acid
Environmental Persistence and Regulatory Status
Global Regulatory Frameworks
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EPA: Listed under Toxic Substances Control Act (TSCA) Inventory; restricted to certified applicators
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EU: Banned under REACH Annex XVII due to persistent organic pollutant (POP) characteristics
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Stockholm Convention: Under review for inclusion in Annex A (elimination)
Degradation Pathways
Advanced oxidation processes (AOPs) achieve 90% degradation within 2 hours using UV/H₂O₂:
Photolysis half-lives in surface waters range from 18–72 hours, depending on latitude and seasonal UV intensity.
Comparative Analysis with Structural Analogs
Table 1: Key Properties of Chlorinated Phenol Derivatives
| Compound | Molecular Formula | Use Category | Log KOW | Soil Half-Life (Days) |
|---|---|---|---|---|
| Pentachlorophenol | C₆HCl₅O | Wood preservative | 5.0 | 150–300 |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Herbicide | 2.8 | 7–14 |
| Pentachlorophenyl (4-chlorophenoxy)acetate | C₁₄H₅Cl₆O₃ | Herbicide/Preservative | 5.2 | 450–600 |
This compound’s extended environmental residency and bioaccumulation potential exceed those of less chlorinated analogs, necessitating specialized containment protocols .
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